molecular formula C11H18N2O B13295906 N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine

Cat. No.: B13295906
M. Wt: 194.27 g/mol
InChI Key: YNKMHHKRJKIOCN-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine is a chemical compound of interest in scientific research. It features a molecular structure combining a 1-methylpyrrolidin-3-amine scaffold, a moiety present in various pharmacologically active compounds , with a 1-(furan-2-yl)ethyl substituent. The furan ring is a common heterocycle in medicinal chemistry and flavoring agents, as seen in related structures like 1-(furan-2-yl)ethanone . This structural architecture suggests potential utility as a key intermediate or building block in organic synthesis and drug discovery efforts. Researchers may employ this compound in the design and development of novel ligands or probes, particularly for central nervous system (CNS) targets, given the known activity of structurally similar amines . The mechanism of action for this specific compound is not fully elucidated and is a subject for ongoing investigation. All available data indicates it may function as a [e.g., receptor agonist/antagonist, enzyme inhibitor]. Researchers are advised to consult the scientific literature for the latest studies on its biological activity and pharmacological profile. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H18N2O/c1-9(11-4-3-7-14-11)12-10-5-6-13(2)8-10/h3-4,7,9-10,12H,5-6,8H2,1-2H3

InChI Key

YNKMHHKRJKIOCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2CCN(C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diamines.

    Coupling of the Furan and Pyrrolidine Rings: The final step involves coupling the furan and pyrrolidine rings through a nucleophilic substitution reaction, where the furan ring is functionalized with an appropriate leaving group, and the pyrrolidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated, nitrated, or sulfonated furan derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Pharmacological Relevance

The compound’s structural uniqueness lies in the combination of a furan ring and a methylated pyrrolidine system. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Reported Activity Source Evidence
N-[1-(Furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine Pyrrolidine + Furan Furan-2-yl, methylpyrrolidine Not explicitly reported (inferred) -
1-(Furan-2-yl)-N-(5-substituted-1,3,4-thiadiazol-2-yl)methanamine derivatives Thiadiazole + Furan Furan-2-yl, thiadiazole Antitubercular (3.1 µg/mL activity)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole + Pyridine + Cyclopropylamine Pyrazole, cyclopropylamine Not explicitly reported (synthetic)
Ranitidine Furan + Nitroethene + Thioether Furan-2-yl, dimethylamino, nitro Gastric acid suppression

Physicochemical Properties

  • Lipophilicity : The furan ring enhances aromaticity but reduces lipophilicity compared to purely aliphatic amines. This contrasts with ranitidine’s polar nitro group, which improves solubility .
  • Hydrogen Bonding : The pyrrolidine nitrogen and furan oxygen may facilitate hydrogen bonding, akin to thiadiazole derivatives in .

Biological Activity

N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine is a heterocyclic compound notable for its unique structural features, including a furan ring and a pyrrolidine ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on a review of diverse research findings.

Chemical Structure and Properties

PropertyDetails
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
IUPAC NameThis compound
InChI KeyYNKMHHKRJKIOCN-UHFFFAOYSA-N
Canonical SMILESCC(C1=CC=CO1)NC2CCN(C2)C

The furan component contributes to the compound's aromatic properties, while the pyrrolidine ring enhances its structural diversity and potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Its ability to engage in π-stacking interactions due to the furan ring allows it to bind effectively to various microbial targets. This binding can inhibit microbial growth and virulence factors, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research suggests that this compound may also possess anticancer activity. The mechanism involves modulating enzymatic activity and receptor binding through hydrogen bonding facilitated by the pyrrolidine nitrogen. This interaction can affect cell proliferation pathways, potentially leading to apoptosis in cancer cells .

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:

  • Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or altering conformational states.
  • Receptor Binding : It may act as a ligand for various receptors, impacting signaling pathways related to cell growth and survival.

These interactions are crucial for its antimicrobial and anticancer activities, as they can disrupt normal cellular functions in pathogens and cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of similar compounds indicated that those with furan and pyrrolidine structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 62.5 µg/mL for E. coli to 78.12 µg/mL for S. aureus, demonstrating the potential of these compounds in combating resistant strains .

Study 2: Anticancer Activity

In vitro assays showed that compounds similar to this compound could inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were reported at 226 µg/mL for HeLa cells, indicating a promising avenue for further exploration in cancer therapeutics .

Q & A

Q. What catalytic systems enhance yield in low-yielding steps (e.g., <20%)?

  • Methodological Answer :
  • Microwave Synthesis : Reduces reaction time (e.g., 80°C → 120°C, 30 min) and improves yield by 15–20% .
  • Flow Chemistry : Continuous flow reactors with immobilized catalysts (e.g., Pd/C) minimize decomposition .

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